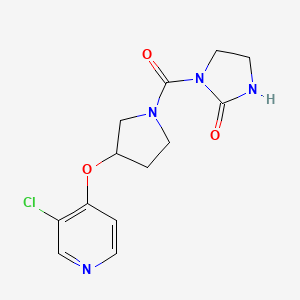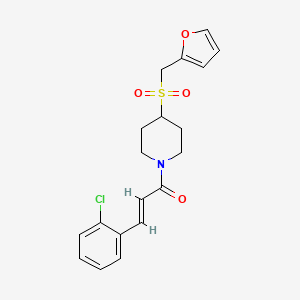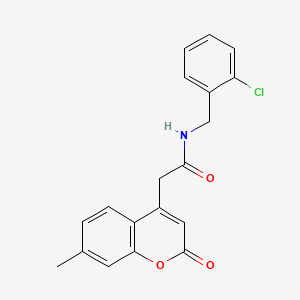
N-(2-chlorobenzyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-chlorobenzyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide” is a complex organic compound. It contains a coumarin moiety (2H-chromen-4-yl), which is a common structure in many natural products and drugs. The compound also has a chlorobenzyl group and an acetamide group .
Molecular Structure Analysis
The compound contains a coumarin core, which is a benzopyrone structure that consists of a benzene ring joined to a pyrone ring. The presence of the carbonyl group and the double bond in the pyrone ring may allow for conjugation, which can have significant effects on the compound’s chemical properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For example, the acetamide group might undergo hydrolysis under acidic or basic conditions to yield an amine and a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar acetamide group might enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación
Biological Effects of Acetamide Derivatives
Acetamide derivatives, including compounds with complex aromatic structures similar to N-(2-chlorobenzyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide, are of considerable interest due to their varied biological activities. These activities can range from antimicrobial to anti-inflammatory effects, depending on the specific substituents and structural configuration of the compound. The biological consequences of exposure to acetamide derivatives have been a subject of study to understand their potential therapeutic uses as well as their environmental impact (Kennedy, 2001).
Environmental Presence and Impact of Similar Compounds
Compounds with chlorobenzyl and chromen groups are often evaluated for their environmental presence and impact, especially in aquatic environments. The environmental toxicology of such materials, including their degradation products and their interactions with living organisms, is crucial for assessing their safety and ecological effects. Studies have shown that certain derivatives can be persistent in the environment, leading to potential bioaccumulation and toxicity concerns (Haman et al., 2015).
Pharmaceutical and Therapeutic Research
The structural motifs present in N-(2-chlorobenzyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide are commonly found in pharmacologically active molecules. Research in this domain focuses on understanding the mechanisms of action, pharmacokinetics, and therapeutic potential of these compounds. For instance, ketamine, a compound with different structural features but relevant due to its pharmacological importance, has been extensively studied for its anesthetic, analgesic, and antidepressant properties. This illustrates the broader interest in novel compounds with unique structures for drug development (Peltoniemi et al., 2016).
Chemical Synthesis and Modification
Research on the chemical synthesis and modification of complex organic compounds, including those with chromen and acetamide functionalities, is fundamental for developing new materials with desired properties. Synthetic strategies may involve various coupling reactions, functional group transformations, and catalytic processes to achieve the target molecules with high selectivity and efficiency. Such synthetic methodologies are crucial for expanding the applications of these compounds in different scientific domains, including material science, pharmaceuticals, and biotechnology (Mazimba, 2016).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(7-methyl-2-oxochromen-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-12-6-7-15-14(10-19(23)24-17(15)8-12)9-18(22)21-11-13-4-2-3-5-16(13)20/h2-8,10H,9,11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCKKGADAVLSOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

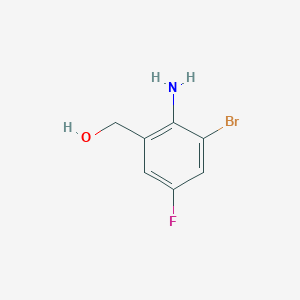
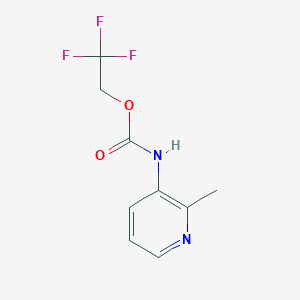
![1,4,8-Trioxaspiro[4.5]decan-2-ylmethanamine](/img/structure/B2681485.png)
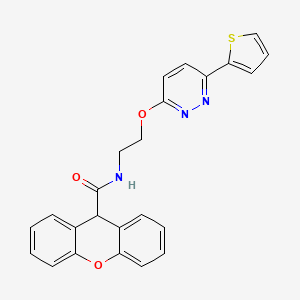
![4-[6-[(2-fluorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B2681487.png)
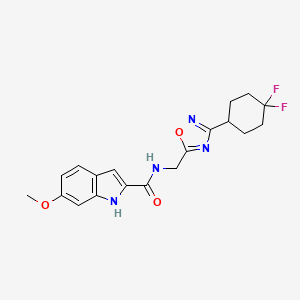

![1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2681493.png)
![1,3-bis(4-fluorophenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2681494.png)

